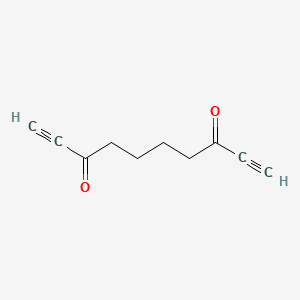

Deca-1,9-diyne-3,8-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117496-37-4 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

deca-1,9-diyne-3,8-dione |

InChI |

InChI=1S/C10H10O2/c1-3-9(11)7-5-6-8-10(12)4-2/h1-2H,5-8H2 |

InChI Key |

ZCWIRTKERVJQQU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)CCCCC(=O)C#C |

Origin of Product |

United States |

Synthetic Methodologies for Deca 1,9 Diyne 3,8 Dione and Analogous Systems

Strategies for Carbon-Carbon Bond Formation to Establish Diyne-Dione Scaffolds

The creation of the fundamental carbon skeleton of diyne-diones relies on robust and efficient carbon-carbon bond-forming reactions. Methodologies such as oxidative coupling and cross-coupling reactions are paramount in constructing the 1,3-diyne motif.

Oxidative Coupling Reactions of Terminal Alkynes (e.g., Glaser-Hay Coupling)

The Glaser-Hay coupling is a classical and widely utilized method for the synthesis of symmetric 1,3-diynes through the oxidative homocoupling of terminal alkynes. researchgate.netwikipedia.org This reaction typically employs a copper catalyst in the presence of an oxidant. researchgate.net The original Glaser coupling, reported in 1869, used a copper(I) salt like copper(I) chloride with an oxidant such as air, in the presence of a base like ammonia. wikipedia.org

A significant modification, the Hay coupling, utilizes a TMEDA (tetramethylethylenediamine) complex of copper(I) chloride and oxygen from the air to oxidize catalytic amounts of Cu(I) to Cu(II) during the reaction. wikipedia.org This catalytic approach is often more efficient and practical. The general transformation can be represented as:

2 R-C≡CH → R-C≡C-C≡C-R + H₂

The reaction proceeds via the formation of copper(I) acetylide complexes. wikipedia.org The Glaser-Hay coupling has proven effective for synthesizing a variety of 1,3-diynes, including those forming parts of macrocycles and polymers. researchgate.netrsc.org

Table 1: Variants of Oxidative Coupling for Diyne Synthesis

| Coupling Method | Typical Catalyst System | Oxidant | Key Features |

|---|---|---|---|

| Glaser Coupling | Cu(I) salt (e.g., CuCl) | Air/O₂ | One of the oldest coupling reactions. wikipedia.org |

| Hay Coupling | CuCl-TMEDA complex | Air/O₂ | Catalytic in copper. wikipedia.org |

| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂) in pyridine | None (Cu(II) is the oxidant) | Used for synthesizing macrocycles. wikipedia.org |

Cross-Coupling Methodologies Involving Alkyne and Halide Precursors (e.g., Sonogashira Coupling)

The Sonogashira coupling provides a powerful method for the formation of unsymmetrical diynes by coupling a terminal alkyne with a vinyl or aryl halide. wikipedia.org This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically in the presence of a base. wikipedia.org

To synthesize a diyne system, a terminal alkyne can be coupled with a halo-alkyne. A notable strategy involves the Sonogashira coupling of a terminal alkyne with a dihaloethylene, such as vinylidene chloride, followed by base-promoted dehydrohalogenation to yield a terminal 1,3-diyne. nih.govorgsyn.org This two-step process allows for the construction of the diyne framework from readily available starting materials. nih.govorgsyn.org

The general scheme for a Sonogashira cross-coupling is:

R¹-X + H-C≡C-R² --(Pd cat., Cu cat., base)--> R¹-C≡C-R²

Where X is a halide (I, Br, Cl) or triflate. wikipedia.org The reaction conditions are generally mild, allowing for a broad substrate scope and functional group tolerance. wikipedia.org

Functionalization and Derivatization of Existing Carbon Skeletons to Incorporate Ketone Moieties

Once a diyne carbon skeleton, such as deca-1,9-diyne, is established, the ketone functionalities can be introduced through the functionalization of this existing framework. This approach separates the construction of the carbon backbone from the introduction of the carbonyl groups.

One potential pathway involves the oxidation of a precursor molecule that already contains the complete carbon chain. For instance, a diol precursor, deca-1,9-diyne-3,8-diol (B14481639), could be oxidized to the corresponding dione (B5365651). This method relies on the availability of the diol starting material, which itself could be synthesized through various means, including the reaction of acetylene (B1199291) with appropriate aldehydes.

Another strategy involves the hydroboration-oxidation of the terminal alkyne groups of a precursor like deca-1,9-diyne. Hydroboration of an alkyne followed by oxidation with hydrogen peroxide under basic conditions typically yields a ketone. mdpi.com However, this would lead to a diketone at different positions than the 3 and 8 positions of deca-1,9-diyne-3,8-dione. A more targeted approach would be necessary to achieve the desired isomer.

Selective Carbonyl Introduction and Functional Group Interconversions Leading to this compound

The introduction of ketone groups at specific positions within a diyne framework requires selective and controlled reactions.

Oxidation Pathways for Diyne-Dione Formation from Diyne Precursors

The direct oxidation of a diyne precursor can lead to the formation of a diyne-dione. For example, the oxidation of 1,6-diphenylhexa-2,4-diyne-1,6-diol (B15092248) using a copper(I) catalyst and di-tert-butyldiaziridinone as an oxidant has been shown to produce 1,6-diphenylhexa-2,4-diyne-1,6-dione. nih.gov This suggests that a similar oxidation of deca-1,9-diyne-3,8-diol could yield this compound.

Furthermore, the oxidation of alkynes to α,β-acetylenic ketones can be achieved through hydroboration followed by oxidation. mdpi.com This method could be adapted to synthesize the target molecule if the appropriate starting material is used. Gold-catalyzed hydration of diynes has also been reported to yield diketones. orgsyn.org Specifically, gold-catalyzed cyclizations of terminal 1,6-diynes can produce cyclohexenones, demonstrating the ability of gold catalysts to facilitate the formation of ketone functionalities from diynes. beilstein-journals.org

Table 2: Research Findings on the Oxidation of Diyne Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Propargyl alcohol | CuBr, di-tert-butyldiaziridinone, CH₃CN, rt | 1,6-Diphenylhexa-2,4-diyne-1,6-dione | 31% | nih.gov |

| Symmetrical dialkyl-substituted 1,3-diynes | 1. Disiamylborane 2. NaOH/H₂O₂ | α,β-Acetylenic ketones | >70% | rsc.org |

| Terminal 1,6-diynes | Au catalyst, Brønsted acid, H₂O | Cyclohexenones | - | beilstein-journals.org |

Controlled Construction of 1,2-Dicarbonyl Systems

While this compound is not a 1,2-dicarbonyl compound, the methodologies for synthesizing 1,2-dicarbonyls are relevant to the broader context of introducing ketone functionalities into organic molecules. The synthesis of 1,2-diketones can be achieved through the oxidation of the corresponding alkynes. researchgate.net

A metal-free, visible-light-induced aerobic photooxidation of alkynes using an organic dye like eosin (B541160) Y as a photocatalyst can produce 1,2-diketones in moderate to good yields. researchgate.net This method demonstrates the feasibility of converting an alkyne C≡C triple bond into a 1,2-dione O=C-C=O functionality. Other methods for preparing 1,2-dicarbonyl compounds include the oxidation of α-hydroxycarbonyls and the hydrolysis of cyanocarbonyls. quimicaorganica.org These synthetic strategies highlight the diverse approaches available for the controlled introduction of carbonyl groups, which could be conceptually applied to the synthesis of more complex molecules like this compound.

Multi-Component and Cascade Reaction Approaches Towards Diyne-Dione Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their atom economy and operational simplicity. ijcce.ac.irrsc.org Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality formed in the previous one, without the need for isolating intermediates or changing reaction conditions. wikipedia.orgnih.gov These methodologies are particularly powerful for the rapid assembly of complex scaffolds from simple precursors.

While specific MCRs for this compound are not extensively documented, analogous architectures can be assembled using these principles. For instance, MCRs are widely used to synthesize various dione derivatives and other heterocyclic scaffolds. ijcce.ac.irnih.gov One conceptual approach could involve a four-component reaction combining a central dialdehyde (B1249045) or diketone synthon with two equivalents of a terminal alkyne and a suitable coupling partner, although controlling the linear assembly over cyclization would be a significant challenge.

Cascade reactions involving diynes are more commonly reported, often leading to polycyclic systems through transition-metal catalysis. mdpi.comnih.gov For example, photocatalytic annulation cascades of 1,n-diynes serve as a robust platform for creating poly-substituted cyclic compounds. mdpi.com A hypothetical cascade for a linear diyne-dione could begin with the coupling of a protected keto-aldehyde with an alkyne, followed by deprotection and a second, identical coupling event. More direct cascades might involve the sequential functionalization of a central building block. For instance, a double carbonylative Sonogashira-type cross-coupling could potentially construct the dione framework from a dihalide and a protected propargyl alcohol derivative, followed by deprotection.

The table below summarizes examples of MCR and cascade reactions used to generate dione and related ketone structures, illustrating the potential of these methods for application to diyne-dione synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Pseudo 4-Component | Barbituric acid, malononitrile, aromatic aldehydes | Zirconocene dichloride (Cp2ZrCl2) | Pyrano[2,3-d]pyrimidine diones | scispace.com |

| 3-Component | Nitrostyrenes, pentane-2,4-dione, anilines | Nano-sized CeO2-PVP | N-aryl pyrroles | ijcce.ac.ir |

| 4-Component | Phosphonates, nitriles, aldehydes, isocyanates | One-pot | Triazinane diones | nih.gov |

| Cascade Reaction | N-alkyl-N-methacryloylbenzamide, aryl aldehydes | Metal-free, mild conditions | Isoquinoline-1,3(2H,4H)-dione derivatives | rsc.org |

| Photocatalytic Cascade | Amide-anchored 1,7-diynes, CBrCl3, H2O, alcohols | fac-Ir(ppy)3, blue light | 3-benzoyl-quinolin-2(1H)-one acetates | mdpi.com |

Chemo-, Regio-, and Stereoselectivity in Diyne-Dione Synthesis

Achieving selectivity is a cornerstone of modern organic synthesis, ensuring that reactions yield the desired product with the correct connectivity and spatial orientation. For a molecule like this compound, which is symmetric, chemoselectivity would be crucial in subsequent transformations, while regio- and stereoselectivity would be vital if constructing it from unsymmetrical precursors.

Chemoselectivity refers to the preferential reaction of one functional group over others. In the context of diynes, a key challenge is the selective functionalization of one alkyne over the other, or the selective reaction of the alkyne in the presence of the ketone. Nickel-catalyzed [2+2+2] cycloadditions of unsymmetrical diynes with allenes, for example, have been shown to be completely chemoselective, with the reaction occurring at the alkyne moieties while leaving other groups untouched. acs.org Similarly, iridium-catalyzed additions of 1,3-diketones to internal alkynes demonstrate good chemoselectivity, tolerating functional groups such as formyl and alkenyl moieties. acs.org

Regioselectivity is the control over the direction of bond formation, critical when using unsymmetrical reagents. For instance, in the addition of a nucleophile to an unsymmetrical alkyne, regioselectivity determines which of the two alkyne carbons forms the new bond. The regioselectivity of alkyne functionalization can be controlled by various factors, including the electronic properties of substituents, steric hindrance, and the choice of catalyst. nih.govrsc.org In rhodium-catalyzed arylative cyclizations of unsymmetrical diynes, arylation occurs selectively at the terminal alkyne site. iyte.edu.tr Copper-catalyzed hydrocarbonylative coupling shows that for terminal alkynes, regioselectivity is dominated by electronic effects, whereas for internal alkynes, orbital conjugation can play a deciding role. rsc.org

Stereoselectivity involves controlling the three-dimensional arrangement of the product. This can relate to the configuration of new stereocenters or the geometry (E/Z) of a newly formed double bond. The iridium-catalyzed addition of 1,3-diketones to internal alkynes proceeds with high stereoselectivity, yielding predominantly the syn-addition product. acs.org Similarly, highly diastereoselective methods have been developed for synthesizing amino diketone derivatives, which could serve as precursors to more complex structures. mdpi.com The asymmetric transfer hydrogenation of 1,2-diketones using chiral ruthenium catalysts can produce optically active α-hydroxy ketones and anti-1,2-diols with high enantiomeric excess, demonstrating exquisite stereocontrol in the modification of dione systems. nih.gov

The following table provides examples of selective reactions on alkynes and diynes, highlighting the conditions used to control the reaction outcome.

| Reaction | Substrate(s) | Catalyst/Reagents | Selectivity Achieved | Yield | Ref. |

| Addition | 1-Phenyl-1-propyne, Acetylacetone | [Ir(cod)2]SbF6 | High Regio- and Stereoselectivity (E) | 91% | acs.org |

| Arylative Cyclization | 1,6-Diyne, Phenylboronic acid | [Rh(cod)OCH3]2 | Chemo- and Stereoselective | 82% | iyte.edu.tr |

| [2+2+2] Cycloaddition | Unsymmetrical diyne, Phenylallene | Ni(dppe)Br2, Zn | High Regio- and Chemoselectivity | 86% | acs.org |

| Aminothiolation | Phenylacetylene, Indole | One-pot, sulfur-mediated | Regio- and Z-Stereoselective | 85% | acs.org |

| Formal [2+2+2] Cycloaddition | Terminal alkyne, Diyne | Pd(OAc)2, PPh3, Lewis Acid | High Chemo- and Regioselectivity | Good | nih.gov |

Reactivity and Mechanistic Investigations of Deca 1,9 Diyne 3,8 Dione

Cyclization Reactions and Heterocycle Formation

The linear framework of deca-1,9-diyne-3,8-dione, punctuated by reactive alkyne and carbonyl groups, presents multiple opportunities for intramolecular cyclization, leading to the formation of various carbocyclic and heterocyclic systems.

The synthesis of five-membered heterocycles such as furans and pyrroles from dicarbonyl compounds is a cornerstone of organic chemistry, most notably exemplified by the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction classically involves the condensation of a 1,4-dicarbonyl compound with an acid catalyst (for furans) or a primary amine (for pyrroles). wikipedia.orgnih.govalfa-chemistry.com

This compound, being a 1,6-diketone, would not undergo a standard Paal-Knorr cyclization to form a simple five-membered ring. However, its structure is amenable to other intramolecular cyclization pathways. An acid-catalyzed intramolecular reaction could, in principle, involve the protonation of a carbonyl oxygen, followed by a nucleophilic attack from the π-bond of the distal alkyne. Such a pathway would lead to the formation of a larger, medium-sized ring system or a bicyclic hemiacetal-type intermediate.

For pyrrole (B145914) synthesis, the reaction with a primary amine would first form a di-imine or an enamine intermediate. Subsequent intramolecular attack by the enamine onto the second imine or ketone, or a related cyclization involving the alkyne moieties, could potentially lead to complex nitrogen-containing polycyclic structures rather than a simple pyrrole. The specific course of these reactions would be highly dependent on reaction conditions and the nature of the catalyst employed. While these pathways are mechanistically plausible, specific examples involving this compound are not extensively documented in the surveyed literature.

Transition metal-catalyzed cycloadditions of diynes are powerful methods for constructing polycyclic aromatic systems. uwindsor.ca The [2+2+2] cycloaddition, in particular, can combine two alkyne units from a diyne with one unit from a separate "alkynophile" to build a benzene (B151609) ring. uwindsor.ca Research on the parent hydrocarbon, deca-1,9-diyne, has shown its participation in such reactions. For instance, a tethered deca-1,9-diyne can undergo a cobalt-catalyzed co-cyclotrimerization with bis(trimethylsilyl)acetylene (B126346) (BTMSA) to yield complex polycyclic products. uwindsor.ca

For this compound, the presence of the two ketone groups would be expected to significantly influence the outcome of such metal-catalyzed reactions. The carbonyl oxygens could act as coordinating sites for the metal catalyst, potentially altering the regioselectivity and efficiency of the cycloaddition. Furthermore, other unsaturated partners like nitriles and carbonyl compounds can participate in these cyclotrimerizations, suggesting that under certain conditions, the ketone groups of this compound itself could potentially engage in the cycloaddition process, leading to the formation of oxygen-containing heterocycles. uwindsor.ca

Spirocycles, compounds containing two rings connected by a single common atom, are valuable structural motifs. Diyne substrates have been shown to be effective precursors for spirocyclic systems. For example, gold(I) catalysts have been employed in the spirocyclization of 1-ene-4,9-diyne esters to generate azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. researchgate.net

For this compound, several spirocyclization pathways can be envisioned. A base-catalyzed intramolecular aldol-type condensation could occur between the α-carbon of one ketone (C-4 or C-7) and the carbonyl carbon of the other (C-8 or C-3), leading to a cyclic intermediate. This intermediate could then undergo further reactions involving the alkyne groups. Alternatively, a metal-catalyzed process could facilitate a cascade reaction where one alkyne and both ketone functionalities participate in forming the spirocyclic core. While these pathways are theoretically possible, specific applications using this compound have not been detailed in the available research.

Addition Reactions to Unsaturated Bonds of the Diyne-Dione Core

The unsaturated alkyne and carbonyl groups of this compound are prime sites for various addition reactions. The primary challenge in the chemistry of this molecule is achieving chemoselectivity, directing a reagent to react with one functional group while leaving the others untouched.

Hydroelementation, the addition of an E-H bond across a C-C multiple bond, is a fundamental transformation in organic synthesis. rsc.org The hydroboration of diynes, in particular, can lead to a variety of valuable products, including boryl-substituted enynes, dienes, and cyclic compounds. rsc.org

While specific studies on this compound are scarce, the reactivity of the closely related parent compound, deca-1,9-diyne, has been investigated. The bishydroboration of deca-1,9-diyne with pinacolborane can be achieved with high yield and selectivity using a ruthenium pincer complex as a catalyst. rsc.org This reaction proceeds via a trans-hydroboration mechanism. rsc.org

| Substrate | Reagent | Catalyst | Product | Selectivity | Yield |

|---|---|---|---|---|---|

| Deca-1,9-diyne | Pinacolborane (HBpin) | [Ru(t-BuPNP)(H)₂(H₂)] | (1Z,9Z)-1,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)deca-1,9-diene | High | Very Good |

When considering the hydroboration of this compound, a significant challenge arises from the presence of the ketone functionalities. Carbonyl groups are readily reduced by many borane (B79455) reagents. Therefore, achieving selective hydroboration of the alkyne units would require a carefully chosen catalytic system that is chemoselective for the alkyne over the ketone, or the use of protecting groups for the carbonyls. Similarly, other hydroelementation reactions like hydromagnesation, which are known for diynes, would face similar selectivity challenges. rsc.org

The dual functionality of this compound allows it to react with both nucleophiles and electrophiles at different sites.

Electrophilic Additions: The terminal alkyne groups are electron-rich and susceptible to electrophilic addition. Reactions with reagents such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) would be expected to proceed, leading to di- or tetra-halogenated products, respectively.

Nucleophilic Additions: The carbonyl carbons are classic electrophilic centers and are targets for a wide range of nucleophiles. Reagents like organolithiums, Grignard reagents, or enolates would add to the ketone groups to form tertiary alcohols. The molecule also contains acidic protons at the terminal alkynes, which would be readily deprotonated by strong bases, complicating reactions with organometallic nucleophiles. Furthermore, the protons on the carbons alpha to the ketone groups (at C-2, C-4, C-7, and C-9) are also acidic and can be removed to form enolates, enabling further alkylation or condensation reactions.

Control over the reactivity and selectivity between these competing sites remains a key challenge in the synthetic utility of this compound.

Radical Addition Processes

The reactivity of this compound in radical addition processes is primarily dictated by its two alkyne functionalities. A significant and well-studied reaction in this class is the thiol-yne radical addition. This process typically involves the addition of a thiyl radical (RS•) across the carbon-carbon triple bond. The mechanism proceeds via a step-growth process analogous to thiol-ene reactions. nih.gov

The reaction is initiated by the formation of a thiyl radical, often through photolysis or thermolysis of an initiator like AIBN. This radical then adds to one of the alkyne carbons of the this compound molecule. nih.gov This addition results in a β-sulfanyl-substituted vinyl radical intermediate. unibo.it This intermediate subsequently abstracts a hydrogen atom from a thiol molecule, yielding a vinyl sulfide (B99878) product and regenerating a thiyl radical, which continues the propagation cycle. nih.gov

A key feature of the thiol-yne reaction is that the resulting vinyl sulfide is itself reactive towards further radical addition. nih.govresearchgate.net A second thiyl radical can add to the vinyl sulfide double bond, leading to a dithioether product. This dual reactivity means each alkyne group in this compound is effectively difunctional, capable of reacting with two thiol groups. nih.gov This characteristic is crucial for forming highly cross-linked polymer networks. nih.govresearchgate.net

In the context of a diyne such as this compound, intramolecular reactions can also occur. The initial addition of a thiyl radical to one alkyne can be followed by the intramolecular cyclization of the resulting vinyl radical onto the second alkyne group. nih.govmdpi.com This cascade process can lead to the formation of various carbocyclic and heterocyclic structures, such as thiophenes, depending on the reaction conditions and the length of the tether between the alkyne units. mdpi.com

| Radical Species | Initiation Method | Intermediate | Potential Product Type |

| Thiyl Radical (RS•) | Photolysis (e.g., with DMPA) or Thermolysis (e.g., with AIBN) | β-Sulfanyl-substituted vinyl radical | Vinyl sulfide, Dithioether, Cyclic Thioether |

| Acyl Thiyl Radical (RCO-S•) | Thermolysis of Thioacetic Acid with AIBN | Acyl-substituted vinyl radical | Bicyclic Thiophenes mdpi.com |

| Sulfonyl Radical (RSO₂•) | Photoinduced (Blue LED) | Sulfonyl-substituted vinyl radical | Substituted Carbocycles and Heterocycles researchgate.net |

Polymerization and Oligomerization Studies

Acyclic Diyne Metathesis (ADMET), sometimes referred to as Acyclic Diyne Metathesis Polymerization (ADIMET), is a step-growth condensation polymerization method applicable to α,ω-diynes like this compound. beilstein-journals.orgwikipedia.org The reaction involves the catalytic redistribution of alkyne fragments, leading to the formation of a poly(alkynyl) chain and the release of a small, volatile alkyne byproduct (e.g., 2-butyne (B1218202) if self-metathesis occurs), which drives the reaction to completion. beilstein-journals.orgd-nb.info

The success of ADMET polymerization is highly dependent on the choice of catalyst. The primary catalysts used for this transformation are high-oxidation-state molybdenum (Mo) and tungsten (W) alkylidyne complexes, often referred to as Schrock-type catalysts. beilstein-journals.orgwiley.com These catalysts are known for their high activity. wiley.com More recently, ruthenium (Ru) based catalysts, while more commonly associated with olefin metathesis, have also been explored. mdpi.com

Key catalytic aspects include:

Catalyst Activity: Schrock-type catalysts are generally very active for alkyne metathesis. wiley.com Catalyst design often involves tuning the electronic properties of the ligands, such as using electron-withdrawing fluoroalkoxide ligands to enhance reactivity. beilstein-journals.orgd-nb.info

Functional Group Tolerance: The presence of two ketone functionalities in this compound requires a catalyst with good functional group tolerance. While traditional Schrock catalysts can be sensitive to polar groups, newer designs have improved this aspect. wiley.comgoogle.com Ruthenium catalysts are generally known for their superior tolerance to a wide range of functional groups. wikipedia.org

Reaction Conditions: ADMET polymerizations are typically conducted in solution (e.g., in toluene (B28343) or 1,2,4-trichlorobenzene) at elevated temperatures and under vacuum to facilitate the removal of the volatile alkyne byproduct, thereby shifting the equilibrium towards the polymer. nih.gov

| Catalyst Type | Example Complex | Key Characteristics | Reference |

| Schrock (Molybdenum) | [MesC≡Mo{OC(CF₃)₃}₃] | High activity, can be sensitive to air and moisture. | bohrium.com |

| Schrock (Tungsten) | [t-BuC≡W(OC(CH₃)(CF₃)₂)₃] | High activity, essential for creating active catalysts. | beilstein-journals.org |

| Fürstner System | Mo(VI) or W(VI) nitrides with Ph₃SiOH | User-friendly, in-situ generation of active species. | beilstein-journals.orgd-nb.info |

| Grubbs (Ruthenium) | RuCl₂(CHPh)(PCy₃)₂ | High functional group tolerance, may have lower activity for alkynes than Schrock types. | wiley.commdpi.com |

The polymerization of this compound can proceed through different mechanisms depending on the chosen method (e.g., ADMET vs. polyaddition).

In ADMET polymerization , the mechanism is a step-growth process based on the Chauvin mechanism, adapted for alkynes as first proposed by Katz. beilstein-journals.orgresearchgate.net

Initiation: The reaction starts with the interaction between the metal alkylidyne catalyst (M≡CR) and an alkyne unit of the monomer. This leads to the formation of a metallacyclobutadiene intermediate. researchgate.net

Propagation: The metallacyclobutadiene intermediate undergoes a retro [2+2] cycloaddition to cleave the alkyne bond and form a new metal alkylidyne and a new alkyne. When this occurs between two monomer molecules, a dimer is formed, and the process continues iteratively, building longer oligomeric and polymeric chains. mdpi.comresearchgate.net The driving force is the removal of a small, volatile alkyne, which makes the process irreversible. nih.gov

Termination: As a step-growth polymerization, there is no formal termination step. The reaction proceeds until high molecular weight polymer is formed, limited by factors such as catalyst deactivation or the presence of impurities. The polymer chains remain potentially reactive ("living") as long as the catalyst is active and monomer/oligomers are present. mdpi.com

In radical polyaddition (e.g., thiol-yne polymerization), the mechanism is typically a step-growth process involving free radicals. nih.gov

Initiation: A radical initiator (e.g., a photoinitiator) generates a thiyl radical (RS•). nih.gov

Propagation: The thiyl radical adds to an alkyne group of the diyne-dione monomer, forming a vinyl radical. This radical then abstracts a hydrogen from a thiol group (in a dithiol comonomer, for instance), creating a vinyl sulfide linkage and regenerating a thiyl radical. nih.govresearchgate.net This new radical can then react with another alkyne group. Since each alkyne can react twice, and the comonomer is a dithiol, a cross-linked network forms rapidly. nih.gov

Termination: Termination occurs through standard radical combination or disproportionation mechanisms, where two radical species react to form a non-radical product. researchgate.net

Polyaddition reactions provide an alternative route to ADMET for converting this compound into macromolecular compounds. The most prominent example is the thiol-yne polyaddition reaction. nih.gov This reaction is highly efficient and often proceeds under mild conditions, frequently initiated by UV light (photopolymerization). nih.govresearchgate.net

When this compound (a difunctional alkyne monomer) is reacted with a difunctional thiol (a dithiol, e.g., 1,6-hexanedithiol), a polymer is formed. The mechanism, as detailed previously (3.3.2), involves a sequential addition. nih.gov

First Addition: A thiyl radical adds to the alkyne, and subsequent chain transfer produces a vinyl sulfide.

Second Addition: A second thiyl radical adds to the newly formed vinyl sulfide double bond, resulting in a dithioether linkage.

This dual reaction at each alkyne site means that the diyne monomer has a potential functionality of four in this reaction. This high functionality leads to the rapid formation of highly cross-linked polymer networks. nih.gov The resulting materials typically exhibit a high glass transition temperature and rubbery modulus compared to analogous polymers formed from thiol-ene reactions. nih.govresearchgate.net This method is valued for creating robust macromolecular materials with unique physical and chemical properties. nih.gov

Photochemical Transformations and Excited State Reactivity of Acetylenic Ketones

The presence of two acetylenic ketone moieties in this compound makes it susceptible to various photochemical transformations. Upon absorption of light, the carbonyl group is promoted to an electronically excited state (singlet or triplet), which then undergoes characteristic reactions. wikipedia.orgkvmwai.edu.in

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and an adjacent carbon). wikipedia.orgyoutube.com For this compound, this would mean cleavage of the bond between the carbonyl and the acetylenic carbon, or the carbonyl and the methylene (B1212753) carbon. This α-scission produces a pair of free radicals. wikipedia.org

Pathway A (Acyl-Alkynyl Radical Pair): Cleavage can produce an acyl radical and an alkynyl radical. The acyl radical can subsequently lose carbon monoxide (decarbonylation). kvmwai.edu.in

Pathway B (Acyl-Alkyl Radical Pair): Cleavage on the other side of the carbonyl produces an acyl radical and an alkyl radical. These radical intermediates can then undergo recombination, disproportionation, or further intramolecular reactions. kvmwai.edu.inyoutube.com For cyclic ketones, this can lead to the formation of unsaturated aldehydes via intramolecular hydrogen abstraction. kvmwai.edu.in

Norrish Type II Reaction: This reaction occurs if there is a γ-hydrogen available for abstraction by the excited carbonyl oxygen. wikipedia.org In this compound, the methylene hydrogen at the C5 position is a γ-hydrogen relative to the C3-carbonyl (and C6 is gamma to the C8-carbonyl). Intramolecular abstraction of this hydrogen would lead to a 1,4-biradical. wikipedia.org This biradical can then either cyclize to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction) or fragment (β-scission) to produce an enol and an alkene. wikipedia.orgiastate.edu

Other Photochemical Reactions:

Photocycloaddition: The excited state of the enone system can participate in [2+2] photocycloaddition reactions with other unsaturated molecules. nih.gov Intramolecularly, this could potentially occur between an excited enone and the second alkyne group in the same molecule, leading to complex polycyclic structures.

Furan and Pyrrole Formation: Irradiation of acetylenic ketones in the presence of alcohols or amines can lead to the formation of substituted furans and pyrroles, respectively. rsc.org This proceeds via an initial adduct formation followed by cyclization. rsc.org

Catalyst Design and Performance in Diyne-Dione Chemistry

The successful application of catalysis to this compound chemistry hinges on designing catalysts with appropriate activity, selectivity, and tolerance for the ketone functional groups.

For ADMET Polymerization:

Schrock-type (Mo, W) Catalysts: These are the most active catalysts for alkyne metathesis. wiley.com Catalyst design focuses on creating a highly electrophilic metal center. This is often achieved by using strongly electron-withdrawing ligands, such as fluorinated alkoxides (e.g., hexafluoro-tert-butoxide). beilstein-journals.orgd-nb.info While highly active, their performance can be hampered by sensitivity to air, moisture, and certain polar functional groups, although more robust variations have been developed. wiley.com They generally provide clean metathesis without side reactions like double bond isomerization. wiley.comnih.gov

Grubbs-type (Ru) Catalysts: These catalysts are renowned for their exceptional tolerance to a wide array of functional groups, making them attractive for monomers like this compound. wikipedia.orgnih.gov However, their activity in alkyne metathesis is generally lower than that of Schrock catalysts. wiley.com A known performance issue with second-generation Grubbs catalysts is their tendency to cause olefin isomerization at elevated temperatures, which can be a side reaction in ADMET. nih.govbeilstein-journals.org

Emerging Catalyst Systems: Research continues into novel catalyst designs. This includes multidentate ligand frameworks to enhance stability and activity, and user-friendly precursors like molybdenum nitrides that generate the active catalyst in situ. beilstein-journals.orgnih.gov Cationic tungsten alkylidyne complexes have also been developed to improve reactivity. bohrium.com

| Catalyst Family | Primary Application | Performance Strengths | Performance Weaknesses |

| Schrock (Mo, W) | ADMET | High activity, high selectivity for metathesis. wiley.comrsc.org | Sensitivity to air, moisture, and some polar groups. wiley.com |

| Grubbs (Ru) | ADMET, Polyaddition | Excellent functional group tolerance, commercially available. wikipedia.orgnih.gov | Lower alkyne metathesis activity, potential for isomerization side-reactions. nih.govbeilstein-journals.org |

| Rhodium (Rh) | [2+2+2] Cyclizations | Effective for forming aromatic rings from diynes and enones. nih.gov | Often requires specific conditions (e.g., microwave irradiation). nih.gov |

| Copper (Cu) | Annulation/Polyaddition | Catalyzes annulation of diynes with amines to form pyrroles. mdpi.com | Can be limited in substrate scope. mdpi.com |

| Organocatalysts | Asymmetric Cyclizations | Enables enantioselective reactions, avoids toxic metals. bohrium.combruker.com | Field is still developing for diyne chemistry, may require specific substrate activation. researchgate.netacs.org |

For Cyclization and Polyaddition Reactions:

Rhodium Catalysts: Wilkinson's catalyst (RhCl(PPh₃)₃) has been shown to be effective in catalyzing [2+2+2] cyclizations of diynes with enones, which is directly relevant to the structure of this compound. nih.gov

Copper Catalysts: Copper salts such as CuCl are used to catalyze the annulation of 1,3-diynes with primary amines to form pyrroles. mdpi.com

Organocatalysis: The field of organocatalysis, which uses small organic molecules as catalysts, is an emerging area for diyne reactions. bruker.com Chiral Brønsted acids or amines have been used to achieve enantioselective cyclizations, offering a metal-free alternative for creating complex chiral molecules. bohrium.comacs.org

Transition Metal Catalysis (e.g., Ruthenium, Palladium, Copper, Gold)

The reactivity of terminal diynes is often explored through transition metal catalysis, which can facilitate a wide range of transformations, including cyclizations, couplings, and hydroelementation reactions. While specific studies focusing exclusively on the transition metal-catalyzed reactions of this compound in solution are not extensively detailed in the surveyed literature, the reactivity of its parent scaffold, deca-1,9-diyne, provides valuable context.

For instance, deca-1,9-diyne has been utilized in rhodium-catalyzed [2+2+2] cycloaddition reactions with dialkyl acetylenedicarboxylates to generatemetacyclophane derivatives. Similarly, cobalt complexes have been employed to catalyze the cyclotrimerization of alkynes, a reaction class for which terminal diynes are suitable substrates. These examples highlight the capacity of the terminal alkyne groups within a ten-carbon chain to participate in complex cyclization cascades mediated by transition metals.

The introduction of ketone functionalities at the 3- and 8-positions, as in this compound, would be expected to influence the compound's reactivity in several ways. The electron-withdrawing nature of the carbonyl groups could alter the electronic properties of the adjacent alkyne groups. Furthermore, the carbonyl oxygen atoms could act as coordinating sites for metal catalysts, potentially directing the reaction pathway or leading to different products compared to the parent diyne. General studies on diynes have shown that catalysts based on ruthenium, for example, are effective for selective hydroboration reactions. Gold catalysts are also widely used for the cycloisomerization of enyne and diyne systems, although specific applications to this compound are not prominently reported.

Organocatalysis and Cooperative Catalysis in Diyne-Dione Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major field within modern synthetic chemistry. However, based on a comprehensive review of available literature, specific studies detailing the application of organocatalysis or cooperative catalytic systems involving organocatalysts and metal catalysts for the transformation of this compound have not been reported. The potential for activating the molecule through mechanisms such as enamine or iminium ion formation, or through hydrogen bonding interactions, remains an area open for future investigation.

Studies on Site-Selective Transformations of this compound

A significant investigation into the reactivity of this compound involves its use in demonstrating site-selective reactions within the pores of a metal-organic framework (MOF). This approach uses the MOF not just as a catalyst but as a "reaction vessel" to enforce spatial isolation on reactive sites, thereby preventing intermolecular reactions and enabling transformations that would be difficult to achieve in a homogenous solution.

In a key study, a MOF was first functionalized with a manganese tricarbonyl moiety and subsequently converted to an azide-containing framework (1·[Mn(CO)₃N₃]). This azide-functionalized MOF was then used to perform a site-selective [3+2] azide-alkyne cycloaddition, a type of "click" reaction, with a series of terminal dialkyne substrates, including this compound (designated as DA2 in the study).

The rationale behind the experiment was that the pores of the MOF would physically separate the bound azide (B81097) groups, allowing a dialkyne molecule to react at only one of its alkyne terminals with a single azide group, leaving the second alkyne group unreacted. This hypothesis was confirmed through single-crystal X-ray diffraction (SCXRD), which showed that this compound indeed underwent a selective cycloaddition to yield the desired mono-triazole product within the MOF structure. This work showcases how a catalytic system can impose regioselectivity on a symmetrical molecule like this compound by controlling the spatial presentation of the reactants.

The table below summarizes the dialkyne substrates used in the site-isolation study.

| Substrate Code | Compound Name | Structure |

| DA1 | 1,7-Octadiyne-3,6-dione | HC≡C-CO-(CH₂)₂-CO-C≡CH |

| DA2 | This compound | HC≡C-CO-(CH₂)₄-CO-C≡CH |

| DA3 | 1,11-Dodecadiyne-3,10-dione | HC≡C-CO-(CH₂)₆-CO-C≡CH |

This table is based on the substrates investigated for site-selective reactions within a Metal-Organic Framework as reported in the literature.

Advanced Materials Applications and Supramolecular Chemistry of Deca 1,9 Diyne 3,8 Dione Analogues

Integration into Conjugated Systems for Organic Electronics

The integration of deca-1,9-diyne-3,8-dione analogues into π-conjugated systems is a promising strategy for the development of new materials for organic electronics. researchgate.netresearchgate.net Conjugated polymers are a class of materials with alternating single and multiple bonds that allow for the delocalization of electrons, leading to desirable electronic properties. escholarship.org The diyne functionality of these analogues can be readily incorporated into polymer backbones through various coupling reactions, such as Glaser-Hay coupling, to extend the conjugation length. researchgate.net

The presence of the dione (B5365651) groups within the conjugated system can significantly influence the material's optoelectronic properties. These electron-withdrawing ketone groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This tuning of frontier orbital energies is crucial for optimizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). eie.grnih.gov Furthermore, the polarity of the dione groups can enhance intermolecular interactions and influence the solid-state packing of the polymers, which in turn affects charge transport properties. escholarship.org The design and synthesis of conjugated polymers incorporating acetylenic and diketone moieties represent a viable pathway to novel organic semiconductors with tailored properties for a range of electronic applications. researchgate.neteie.gr

Role as Monomers in the Synthesis of Specialty Polymers and Materials

This compound analogues serve as valuable monomers for the synthesis of specialty polymers with unique properties and applications. miamioh.edu The bifunctional nature of these molecules, possessing two reactive alkyne terminals, allows them to undergo polymerization to form linear or cross-linked polymers. youtube.com

The thermal and mechanical properties of polymers are intrinsically linked to the structure of their constituent monomers. dtu.dkkinampark.com The incorporation of this compound analogues into a polymer backbone introduces rigidity due to the sp-hybridized carbons of the diyne, while the aliphatic chain provides a degree of flexibility. The dione functionalities can participate in hydrogen bonding, further influencing the inter-chain interactions and, consequently, the material's bulk properties.

By systematically modifying the structure of the diyne-dione monomer, for instance, by varying the length of the aliphatic chain or introducing different side groups, it is possible to tune the thermal and mechanical properties of the resulting polymers. mdpi.com For example, a longer chain length between the diyne and dione groups would likely increase flexibility and lower the glass transition temperature (Tg), while the introduction of bulky side groups could hinder chain packing and affect crystallinity. kinampark.com This ability to tailor polymer properties is critical for the development of materials for specific applications that demand a precise combination of thermal stability, stiffness, and elasticity. koreascience.krmdpi.com

Table 1: Influence of Monomer Structure on Polymer Properties

| Monomer Feature | Effect on Polymer Property | Example Property Influenced |

|---|---|---|

| Rigid Backbone (e.g., diyne) | Increases stiffness and thermal stability | Higher Glass Transition Temperature (Tg), Higher Young's Modulus |

| Flexible Spacers | Increases flexibility, lowers Tg | Lower Glass Transition Temperature (Tg) |

| Polar Functional Groups (e.g., dione) | Increases inter-chain interactions (e.g., hydrogen bonding), affects solubility | Higher Tg, altered mechanical strength |

| Bulky Side Groups | Hinders chain packing, reduces crystallinity | Lower density, potentially lower Tg |

The unique combination of properties offered by polymers derived from this compound analogues makes them attractive candidates for a variety of applications, including coatings, adhesives, and electronic devices. evonik.com In the realm of coatings and adhesives, the potential for strong intermolecular interactions via the dione groups could lead to excellent adhesion and cohesion properties. researchgate.net The cross-linking ability of the diyne units can be exploited to create durable and chemically resistant coatings.

In electronic devices, these polymers can function as the active semiconductor layer, as discussed in the previous section. escholarship.org The ability to process these polymers from solution is a significant advantage for the fabrication of large-area and flexible electronic devices. Furthermore, the dione groups offer sites for post-polymerization modification, allowing for the fine-tuning of electronic properties or the attachment of other functional moieties.

Building Block for the Construction of Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. rsc.org The synthesis of COFs typically involves the use of rigid building blocks to ensure the formation of a crystalline framework. However, recent research has demonstrated that flexible building blocks can also be used to construct highly crystalline and porous COFs. rsc.orgresearchgate.netchinesechemsoc.org

This compound, with its flexible aliphatic chain, is an excellent candidate as a building block for the synthesis of flexible COFs. rsc.orgnih.gov The terminal alkyne groups can participate in various covalent bond-forming reactions, such as Schiff base condensation (after conversion to an appropriate functional group) or other coupling reactions, to form the extended framework. The flexibility of the monomeric unit can impart interesting dynamic properties to the resulting COF, such as the ability to undergo reversible structural changes in response to external stimuli. researchgate.net The presence of nitrogen and oxygen atoms within the framework, originating from the dione groups or subsequent modifications, can serve as binding sites for guest molecules, making these materials promising for applications in gas storage, separation, and catalysis. nih.gov

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D and 2D NMR Experiments)

NMR spectroscopy is the cornerstone for elucidating the precise hydrogen-carbon framework of Deca-1,9-diyne-3,8-dione. The molecule's C₂ symmetry simplifies its spectra, leading to fewer signals than the total number of protons and carbons would suggest.

¹H NMR Spectroscopy The proton NMR spectrum provides unambiguous evidence for the different types of protons present. Due to the molecule's symmetry, the ten protons give rise to only three distinct signals. The chemical shifts (δ) are influenced by the electronic environment, particularly the deshielding effects of the adjacent carbonyl and alkyne groups.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.32 | s | 2H | H-1, H-10 (alkynyl) |

| 2.78 | t | 4H | H-4, H-7 (α-CH₂) |

| 1.95 | p | 4H | H-5, H-6 (β-CH₂) |

s = singlet, t = triplet, p = pentet

¹³C NMR Spectroscopy The carbon-13 NMR spectrum confirms the carbon backbone. The ten carbon atoms produce five distinct signals, again reflecting the molecular symmetry. The chemical shifts clearly differentiate the carbonyl, alkynyl, and aliphatic carbons.

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 185.7 | C-3, C-8 (C=O) |

| 87.4 | C-2, C-9 (-C ≡CH) |

| 82.1 | C-1, C-10 (-C≡C H) |

| 43.1 | C-4, C-7 (α-CH₂) |

| 22.9 | C-5, C-6 (β-CH₂) |

2D NMR Experiments Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity.

COSY: A ¹H-¹H COSY spectrum would show a clear correlation between the protons at δ 2.78 ppm (H-4, H-7) and the protons at δ 1.95 ppm (H-5, H-6), confirming the -(CH₂)₂- linkage.

HSQC: An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra (e.g., δ 3.32 ppm with δ 82.1 ppm; δ 2.78 ppm with δ 43.1 ppm; δ 1.95 ppm with δ 22.9 ppm).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is highly effective for identifying the key functional groups in this compound by detecting their characteristic vibrational frequencies. The spectrum is dominated by strong absorptions corresponding to the alkyne and ketone groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3265 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| ~2945 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~2105 | Medium, Sharp | C≡C Stretch | Alkyne |

| ~1680 | Very Strong, Sharp | C=O Stretch | Conjugated Ketone |

The position of the carbonyl (C=O) stretch at a relatively low frequency (~1680 cm⁻¹) is indicative of its conjugation with the carbon-carbon triple bond, which delocalizes electron density and weakens the C=O double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated π-system. This compound contains two isolated ynone (–C(=O)–C≡CH) chromophores.

Table 4: UV-Vis Absorption Maxima for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~224 | ~16,000 | π → π |

| ~328 | ~80 | n → π |

The spectrum is characterized by two main absorption bands. The intense, high-energy band around 224 nm is assigned to the π → π* transition within the conjugated ynone system. A second, much weaker band is observed at a longer wavelength (~328 nm), which is characteristic of the symmetry-forbidden n → π* transition of the carbonyl group's non-bonding electrons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns under ionization. For this compound (C₁₀H₈O₂), the calculated exact mass is 160.0524 g/mol .

Using a technique like High-Resolution Mass Spectrometry (HRMS), the molecular ion peak ([M]⁺) is observed with high accuracy, confirming the elemental composition. The fragmentation pattern is consistent with the proposed structure, typically showing cleavage at bonds alpha to the carbonyl groups.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Description |

| 160 | [C₁₀H₈O₂]⁺ | [M]⁺ | Molecular Ion |

| 131 | [C₈H₇O₂]⁺ | [M - C₂H]⁺ | Loss of an ethynyl (B1212043) radical |

| 107 | [C₇H₇O]⁺ | [M - C₃H₃O]⁺ | Loss of a propargyl radical and CO |

| 53 | [C₃H₁O]⁺ | [HC≡C-CO]⁺ | Propynoyl cation |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection and Characterization

While the ground-state this compound molecule is diamagnetic and thus ESR-silent, ESR spectroscopy is an invaluable tool for studying its paramagnetic intermediates. Such species can be generated during chemical reactions, such as radical-initiated polymerization or photochemical transformations.

For instance, in studies involving the Glaser-Hay coupling of terminal alkynes, ESR could be used to detect and characterize transient copper-acetylide radical species or organic radicals formed during the oxidative coupling process. If a radical initiator were to add to one of the alkyne carbons, the resulting vinyl radical intermediate would produce a characteristic ESR spectrum. The analysis of hyperfine coupling constants in the spectrum would allow researchers to map the unpaired electron spin density and confirm the structure of the radical intermediate, providing crucial mechanistic insights.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing.

Studies have shown that this compound crystallizes in the monoclinic space group P2₁/c. In the crystal lattice, the molecule adopts a largely linear conformation at the ynone moieties, while the central tetramethylene chain is in a standard anti-staggered conformation. A key feature of the crystal packing is the formation of hydrogen-bonded chains where the acidic terminal alkyne proton (C≡C-H) of one molecule interacts with the carbonyl oxygen of a neighboring molecule.

Table 6: Selected Crystallographic Data and Structural Parameters for this compound

| Parameter | Value | Description |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| C≡C Bond Length | ~1.18 Å | Typical for a terminal alkyne |

| C-C (alkyne-carbonyl) | ~1.44 Å | Shortened due to sp-sp² character |

| C=O Bond Length | ~1.22 Å | Typical for a conjugated ketone |

| C-C-C Angle (in alkyl chain) | ~112° | Near tetrahedral geometry |

| O=C-C≡C Torsion Angle | ~178° | Indicates near-planarity of the ynone group |

| Intermolecular Interaction | C-H···O Hydrogen Bond | Links molecules into chains in the solid state |

Computational Chemistry Approaches for Deca 1,9 Diyne 3,8 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure and reactivity of organic molecules. For Deca-1,9-diyne-3,8-dione, DFT can elucidate the distribution of electrons, predict sites of reactivity, and map out the energetic profiles of chemical reactions. By calculating properties like orbital energies and atomic charges, DFT provides a quantitative basis for understanding the molecule's chemical behavior. nih.govresearchgate.net

DFT is instrumental in predicting the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a proposed reaction can be constructed. This allows researchers to identify the most energetically favorable pathway.

For this compound, with its combination of ketone and terminal alkyne functional groups, several reaction pathways could be investigated. For instance, in the presence of a suitable catalyst, an intramolecular cyclization could occur. DFT calculations can model such a process, as has been demonstrated in studies of alkyne cycloisomerization. nih.govresearchgate.net The calculations would involve locating the transition state structure for the cyclization and determining the activation energy barrier, which indicates the kinetic feasibility of the reaction.

Research Findings: Computational studies on related systems, such as the cycloisomerization of alkynoic acids, have shown that DFT can accurately predict reaction mechanisms, including the role of catalysts and counterions. nih.govresearchgate.net For this compound, a hypothetical intramolecular aldol addition or a Paal-Knorr type cyclization to form a furan or pyrrole (B145914) derivative (if reacted with ammonia or amines) could be modeled. The calculated activation barriers would predict which reaction is more likely to occur under specific conditions.

Table 1: Hypothetical DFT-Calculated Energies for a Proposed Intramolecular Cyclization of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Ground State Reactant | B3LYP/6-31G(d) | 0.0 | The optimized, lowest energy structure of this compound. |

| Transition State (TS1) | B3LYP/6-31G(d) | +25.4 | Energetic barrier for the initial ring-closing step. |

| Cyclic Intermediate | B3LYP/6-31G(d) | -5.2 | A stable intermediate formed after the initial cyclization. |

| Transition State (TS2) | B3LYP/6-31G(d) | +15.8 | Energetic barrier for a subsequent proton transfer or rearrangement step. |

| Final Product | B3LYP/6-31G(d) | -18.7 | The final, stable cyclized product. |

When a reaction can yield multiple constitutional isomers (regioisomers) or stereoisomers, DFT can be used to predict the predominant product. This is achieved by comparing the activation energies of the transition states leading to each possible isomer. The pathway with the lower energy barrier will be kinetically favored.

In reactions involving the unsymmetrical nature of this compound (if substituted), or in reactions like hydroboration or halogenation of its alkyne groups, regio- and stereoselectivity are key considerations. nih.gov For example, in a hypothetical nucleophilic attack on one of the carbonyl carbons, DFT could predict whether the C3 or C8 ketone is more electrophilic and therefore more susceptible to attack. Similarly, for an addition reaction across one of the triple bonds, calculations can determine the preferred orientation (regiochemistry) and facial approach (stereochemistry) of the incoming reagent. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. nih.gov This is particularly useful for large, flexible molecules like this compound.

MD simulations can map the conformational landscape of the molecule, identifying the most stable shapes (conformers) and the energy barriers between them. For a long-chain molecule, understanding its flexibility and preferred conformations is crucial for predicting its physical properties and how it interacts with other molecules. nih.govmdpi.com For example, MD could reveal whether the ten-carbon chain of this compound tends to adopt a linear or a folded conformation in different solvent environments. These simulations also provide detailed insights into non-covalent intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern how the molecule interacts with solvents, surfaces, or biological receptors.

Quantum Chemical Calculations for Photoreactivity and Excited State Properties

The interaction of molecules with light can lead to photochemical reactions. Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for studying these processes. diva-portal.org These calculations can predict the electronic absorption spectrum of a molecule, showing at which wavelengths it absorbs light.

Upon absorbing a photon, a molecule is promoted to an electronic excited state. TD-DFT can be used to calculate the properties of these excited states and explore potential reaction pathways that are not accessible from the ground state. nih.gov For this compound, the presence of carbonyl groups suggests the possibility of classic photochemical reactions like Norrish Type I (alpha-cleavage) or Norrish Type II (intramolecular hydrogen abstraction) reactions. msu.edu Quantum chemical calculations could determine the energies of the relevant singlet and triplet excited states and map the potential energy surfaces to predict the likelihood and outcomes of such photoreactions. The quantum yield, a measure of the efficiency of a photochemical process, can also be estimated through these computational models. youtube.com

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to predict the biological activity or physicochemical properties of new or untested chemicals based on their molecular structure. iosrjournals.org These models establish a mathematical relationship between a set of calculated molecular features (descriptors) and an observed property.

A QSAR/QSPR study for a series of compounds related to this compound would involve several steps. First, a dataset of molecules with known properties (e.g., reactivity in a specific reaction, toxicity) would be compiled. Next, a wide range of molecular descriptors for each molecule would be calculated using computational chemistry software. These descriptors can encode steric, electronic, and thermodynamic properties. Finally, statistical methods or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. nih.govmdpi.com Such a model could then be used to predict the reactivity or properties of other similar diyne-dione compounds without the need for experimental testing.

Table 2: Example Molecular Descriptors for a Hypothetical QSAR Model of Ketone Reactivity

| Compound ID | Molecular Weight (MW) | LogP | Dipole Moment (Debye) | LUMO Energy (eV) | Hypothetical Reactivity (log(1/EC50)) |

| D1-001 | 162.19 | 1.52 | 2.85 | -1.23 | 4.5 |

| D1-002 | 176.22 | 1.89 | 2.91 | -1.28 | 4.8 |

| D1-003 | 190.24 | 2.26 | 2.79 | -1.19 | 4.6 |

| D1-004 | 204.27 | 2.63 | 3.05 | -1.35 | 5.2 |

Future Research Directions and Emerging Paradigms in Deca 1,9 Diyne 3,8 Dione Chemistry

Development of Green and Sustainable Synthetic Routes for Diyne-Diones

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly central to modern synthetic chemistry. youtube.com Future research into the synthesis of Deca-1,9-diyne-3,8-dione and related compounds will undoubtedly prioritize the development of environmentally benign methodologies.

Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. An emerging paradigm is the adoption of catalytic, atom-economical reactions that maximize the incorporation of all starting materials into the final product. For instance, the development of catalytic coupling reactions that proceed under mild conditions, in aqueous media, or in solvent-free systems would represent a significant advance.

Moreover, the use of renewable starting materials and energy-efficient reaction protocols, such as microwave-assisted synthesis, are promising avenues for exploration. researchgate.netscite.ai Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of 1,3-diynes, offering a potential green route for diyne-dione production. researchgate.netscite.ai The focus will be on designing synthetic pathways that are not only efficient and high-yielding but also inherently safer and more sustainable.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Diyne-Diones

| Feature | Traditional Synthesis | Green and Sustainable Synthesis |

| Solvents | Often relies on volatile organic compounds (VOCs). | Prioritizes water, supercritical fluids, or solvent-free conditions. |

| Reagents | May use stoichiometric and hazardous reagents. | Employs catalytic amounts of less toxic reagents. |

| Energy | Typically requires prolonged heating with conventional methods. | Utilizes energy-efficient methods like microwave or ultrasound. |

| Waste | Can generate significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste generation. |

| Safety | May involve flammable, explosive, or toxic substances. | Designed to use and generate substances with low toxicity. |

Exploration of Novel Catalytic Systems and Methodologies

The reactivity of the dual alkyne and ketone functionalities in this compound presents a rich playground for the development of novel catalytic transformations. Future research will likely focus on discovering and optimizing catalytic systems that can selectively manipulate these functional groups, leading to a diverse array of molecular architectures.

One promising area is the use of phosphine-catalyzed reactions. For example, the tri-n-butylphosphine-catalyzed zipper cyclization of aliphatic diyne-diones has been shown to produce bicyclic ketones with high diastereoselectivity. researchgate.net Further exploration of various phosphine (B1218219) catalysts and reaction conditions could expand the scope of this methodology to include this compound, offering a pathway to complex cyclic structures.

Furthermore, transition metal catalysis holds immense potential. The development of catalysts for the selective hydrofunctionalization of one or both alkyne moieties would be a significant breakthrough. mdpi.com For instance, palladium-catalyzed hydroamidation of 1,3-diynes has been demonstrated to be a highly selective process, and similar strategies could be adapted for this compound. nih.gov The exploration of catalysts based on earth-abundant metals is also a key trend, aligning with the goals of sustainable chemistry.

Design of Advanced Functional Materials with Tailored Properties Based on Diyne-Dione Derivatives

The rigid, conjugated structure of diyne-diones makes them excellent building blocks for the construction of advanced functional materials. A major future direction will be the design and synthesis of polymers and framework materials derived from this compound with tailored electronic, optical, and mechanical properties.

The incorporation of diyne-dione units into polymer backbones could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence, with potential applications in organic light-emitting diodes (OLEDs) or sensors. The ability of diynes to undergo topochemical polymerization upon exposure to UV light or heat could be harnessed to create highly ordered, conjugated polymers with unique electronic characteristics.

Another exciting frontier is the use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs). rsc.orgwikipedia.org MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. znaturforsch.com The specific geometry and functionality of this compound could lead to MOFs with novel topologies and tailored pore environments. Furthermore, the concept of self-healing polymers, where materials can autonomously repair damage, is a rapidly growing field. researchgate.netsciengine.com Diyne-containing polymers have been explored for their potential in self-healing applications through mechanisms like reversible Diels-Alder reactions. researchgate.net

Table 2: Potential Applications of Functional Materials from this compound

| Material Type | Potential Properties | Potential Applications |

| Conjugated Polymers | Tunable electronic and optical properties. | Organic electronics (OLEDs, OFETs), sensors. |

| Metal-Organic Frameworks (MOFs) | High porosity, specific catalytic sites. | Gas storage and separation, heterogeneous catalysis. |

| Self-Healing Polymers | Reversible cross-linking, damage repair. | Coatings, adhesives, structural composites. |

| Nanomaterials | Quantum confinement effects, high surface area. | Nanoelectronics, drug delivery, imaging. |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Nanotechnology

The unique properties of polyynes and their derivatives naturally lend themselves to interdisciplinary research. routledge.com Future investigations into this compound will increasingly occur at the nexus of organic chemistry, materials science, and nanotechnology. This convergence of disciplines is expected to unlock novel applications and fundamental understanding.

In materials science, the focus will be on correlating the molecular structure of diyne-dione derivatives with their macroscopic properties. This will involve a combination of synthetic chemistry to create new materials and advanced characterization techniques to probe their structure-property relationships.

In the realm of nanotechnology, the self-assembly of this compound and its derivatives into well-defined nanostructures is a compelling area of future research. The creation of nanowires, nanotubes, or other nanoscale architectures could lead to applications in molecular electronics and nano-optics. rsc.orgresearchgate.net The biological activity of some naturally occurring polyynes also suggests potential applications in nanomedicine, such as in the development of targeted drug delivery systems. wikipedia.org

Innovative Strategies for Highly Site-Selective Transformations and Complex Molecule Synthesis

The presence of multiple reactive sites in this compound—two terminal alkynes and two ketone carbonyls—presents both a challenge and an opportunity for synthetic chemists. A key future research direction will be the development of innovative strategies for highly site-selective transformations, enabling the precise modification of the molecule at a single, desired position.

One emerging paradigm is the use of catalyst-controlled reactions, where the choice of catalyst dictates the regioselectivity of a transformation. escholarship.org For symmetrical diynes like this compound, achieving selective monofunctionalization is a significant challenge that new catalytic systems aim to address. nih.govacs.org For example, platinum-catalyzed selective diboration of symmetrical 1,3-diynes has been reported, and similar principles could be applied to achieve selective functionalization of this compound. nih.govacs.org

Furthermore, the development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, represents a powerful strategy for the efficient synthesis of complex molecules from simple precursors. researchgate.net A tandem reaction involving this compound could, for example, involve an initial selective reaction at one alkyne, followed by an intramolecular cyclization involving the other alkyne and a ketone group. Such strategies not only improve synthetic efficiency but also open up new avenues for the construction of intricate molecular architectures that would be difficult to access through traditional stepwise synthesis. nih.gov The use of radical cascade cyclizations of diynes is another promising approach for building complex carbo- and heterocyclic frameworks. rsc.org

Q & A

Basic Question: What are the optimal catalytic systems for synthesizing Deca-1,9-diyne-3,8-dione?

Answer:

Deca-1,9-diyne derivatives are typically synthesized via silylation or alkylation reactions under basic conditions. For example, potassium tert-butoxide (10–20 mol%) has been used to catalyze C–H silylation of deca-1,9-diyne precursors, yielding structurally related compounds like deca-1,9-diyn-1-yldimethyl(phenyl)silane . However, aliphatic alkynes such as deca-1,9-diyne may exhibit limitations in cobalt-catalyzed aerobic oxygenation and esterification reactions, necessitating alternative catalysts or conditions . Researchers should optimize reaction parameters (e.g., base strength, solvent polarity) using kinetic studies and spectroscopic monitoring (e.g., NMR) to identify optimal pathways.

Advanced Question: How does this compound interact with biological systems, and what metabolic pathways are implicated?

Answer:

While direct studies on this compound are limited, analogous diones (e.g., benzo[a]pyrene-7,8-dione) undergo metabolic conjugation via glutathione (GSH) and N-acetyl-L-cysteine (NAC) in human lung cells. These pathways involve phase I/II enzymes such as catechol-O-methyltransferases (COMT) and sulfotransferases, leading to detoxification products . For this compound, researchers should employ LC-MS/MS and high-resolution HPLC-UV-RAM to identify metabolites, with emphasis on reactive intermediates (e.g., quinone methides) that may form DNA adducts or disrupt redox homeostasis .

Advanced Question: What experimental strategies resolve contradictions in reactivity data for this compound under varying conditions?

Answer:

Conflicting reactivity data (e.g., catalytic inefficiency in cobalt-based systems vs. success in silylation reactions) highlight the need for mechanistic studies. Researchers should:

- Perform isotopic labeling (e.g., deuterated analogs) to trace reaction pathways.

- Use density functional theory (DFT) to model electronic and steric effects influencing alkyne activation .

- Compare kinetic profiles under aerobic vs. inert atmospheres to assess oxidative stability .

Contradictions often arise from solvent-dependent aggregation states of catalysts or competing side reactions (e.g., dimerization), which can be mitigated via controlled stoichiometry and in-situ spectroscopic monitoring .

Basic Question: How can this compound be characterized for purity and structural fidelity?

Answer:

Routine characterization includes:

- 1H/13C NMR : To confirm alkyne and diketone functional groups.

- Mass spectrometry (EI-MS) : Cross-referenced with NIST database entries (e.g., NIST MS number 118291 for structural analogs) to validate molecular ions .

- HPLC-UV : For purity assessment, with synthetic standards to calibrate retention times .

Advanced techniques like X-ray crystallography may resolve ambiguities in stereochemistry or bond angles, though crystallization challenges are common for oily derivatives .

Advanced Question: What are the degradation mechanisms of this compound under physiological or environmental conditions?

Answer:

Diones are prone to redox cycling and hydrolysis. Key degradation pathways include:

- Photochemical cleavage : UV exposure may induce diyne bond scission, forming reactive carbonyl species.

- Enzymatic reduction : NADPH-dependent reductases (e.g., AKRs) can reduce the diketone moiety to catechols, as observed in benzo[a]pyrene-7,8-dione metabolism .

Researchers should conduct accelerated stability studies (pH, temperature gradients) coupled with LC-MS to track degradation products. Electron paramagnetic resonance (EPR) can detect free radical intermediates during redox cycling .

Basic Question: How can researchers ensure reproducibility in synthesizing this compound derivatives?

Answer:

Reproducibility hinges on:

- Standardized precursor handling : Moisture- and oxygen-sensitive intermediates (e.g., alkynyl silanes) require inert atmosphere storage .

- Catalyst pre-activation : For cobalt-based systems, pre-reducing Co(II) to Co(0) enhances activity .

- Batch-to-batch validation : Use triplicate syntheses with statistical analysis (e.g., RSD < 5% for yield/purity) .

Documentation of reaction parameters (e.g., stirring rate, exotherm control) in supplementary materials is critical for peer validation.

Advanced Question: What role do computational methods play in predicting this compound’s reactivity?

Answer:

Computational tools like molecular docking and QM/MM simulations predict binding affinities for enzyme interactions (e.g., AKRs or cytochrome P450 isoforms) . For catalytic applications, frontier molecular orbital (FMO) analysis identifies alkyne LUMO positions, guiding catalyst selection (e.g., Lewis acids for π-system activation) . Conflicting experimental outcomes (e.g., failed alkylations) can be rationalized via transition-state modeling to pinpoint steric or electronic barriers .

Basic Question: What analytical techniques quantify this compound in complex matrices?

Answer:

- MALDI-MS with derivatization tags : Quinoline-5,8-dione (QLD) tags enhance ionization efficiency for thiol-containing adducts (e.g., GSH conjugates) .

- Isotope dilution assays : Using deuterated internal standards minimizes matrix effects in LC-MS/MS .

- Solid-phase extraction (SPE) : Prior to analysis, SPE cartridges (C18 or mixed-mode) isolate the compound from biological or environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |